

1-(3-cyanophenyl)-2-thiourea chemical properties and structure

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Compound of Interest

Compound Name: 1-(3-Cyanophenyl)-2-thiourea

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An In-depth Technical Guide to **1-(3-cyanophenyl)-2-thiourea**: Chemical Properties, Structure, and Therapeutic Potential

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Introduction

Thiourea and its derivatives represent a cornerstone in the field of medicinal chemistry, recognized for their vast structural diversity and broad spectrum of biological activities.[\[1\]](#)[\[2\]](#) These organosulfur compounds, characterized by the $\text{H}_2\text{N}-\text{C}(=\text{S})-\text{NH}_2$ core, are structural analogs of urea where the oxygen atom is replaced by sulfur.[\[2\]](#)[\[3\]](#) This substitution dramatically alters the molecule's electronic and steric properties, bestowing upon it a unique reactivity profile and a wide array of applications, from organocatalysis to agriculture and, most notably, drug design.[\[4\]](#)[\[5\]](#)

This technical guide focuses on a specific, promising derivative: **1-(3-cyanophenyl)-2-thiourea**. The incorporation of a cyanophenyl group introduces distinct electronic features and potential interaction sites, making it a molecule of significant interest for researchers in drug discovery. We will provide an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and characterization, while also exploring its potential therapeutic applications based on the established activities of related thiourea compounds.

Chemical Identity and Physicochemical Properties

1-(3-cyanophenyl)-2-thiourea is a monosubstituted aryl thiourea. The presence of the electron-withdrawing cyano (-C≡N) group on the phenyl ring at the meta position influences the electronic distribution across the entire molecule, impacting its reactivity, binding properties, and biological activity.

Table 1: Core Chemical and Physical Properties

Property	Value	Source(s)
IUPAC Name	(3-cyanophenyl)thiourea	[6]
Synonyms	1-(3-Cyanophenyl)-2-thiourea, N-(3-cyanophenyl)thiourea	[7] [8]
CAS Number	41835-08-9	[7] [8]
Molecular Formula	C ₈ H ₇ N ₃ S	[6] [7]
Molecular Weight	177.23 g/mol	[7] [8]
Melting Point	160-163 °C	[8]
InChI Key	VNRXRPBDGKIBKS- UHFFFAOYSA-N	[7]

| SMILES | C1=CC(=CC(=C1)NC(=S)N)C#N |[\[6\]](#) |

Molecular Structure and Tautomerism

Like other thioureas, **1-(3-cyanophenyl)-2-thiourea** exists in tautomeric equilibrium between the thione (amide) form and the thiol (imidic acid) form. In aqueous solutions and solid states, the thione form is predominantly favored.[\[2\]](#) This equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities and its ability to coordinate with metal ions.[\[2\]](#)

Caption: Thione-thiol tautomerism in **1-(3-cyanophenyl)-2-thiourea**.

Synthesis and Spectroscopic Characterization

The synthesis of N-aryl thioureas is a well-established process in organic chemistry. The most common and efficient method involves the reaction of an amine with an isothiocyanate

precursor.[\[9\]](#)

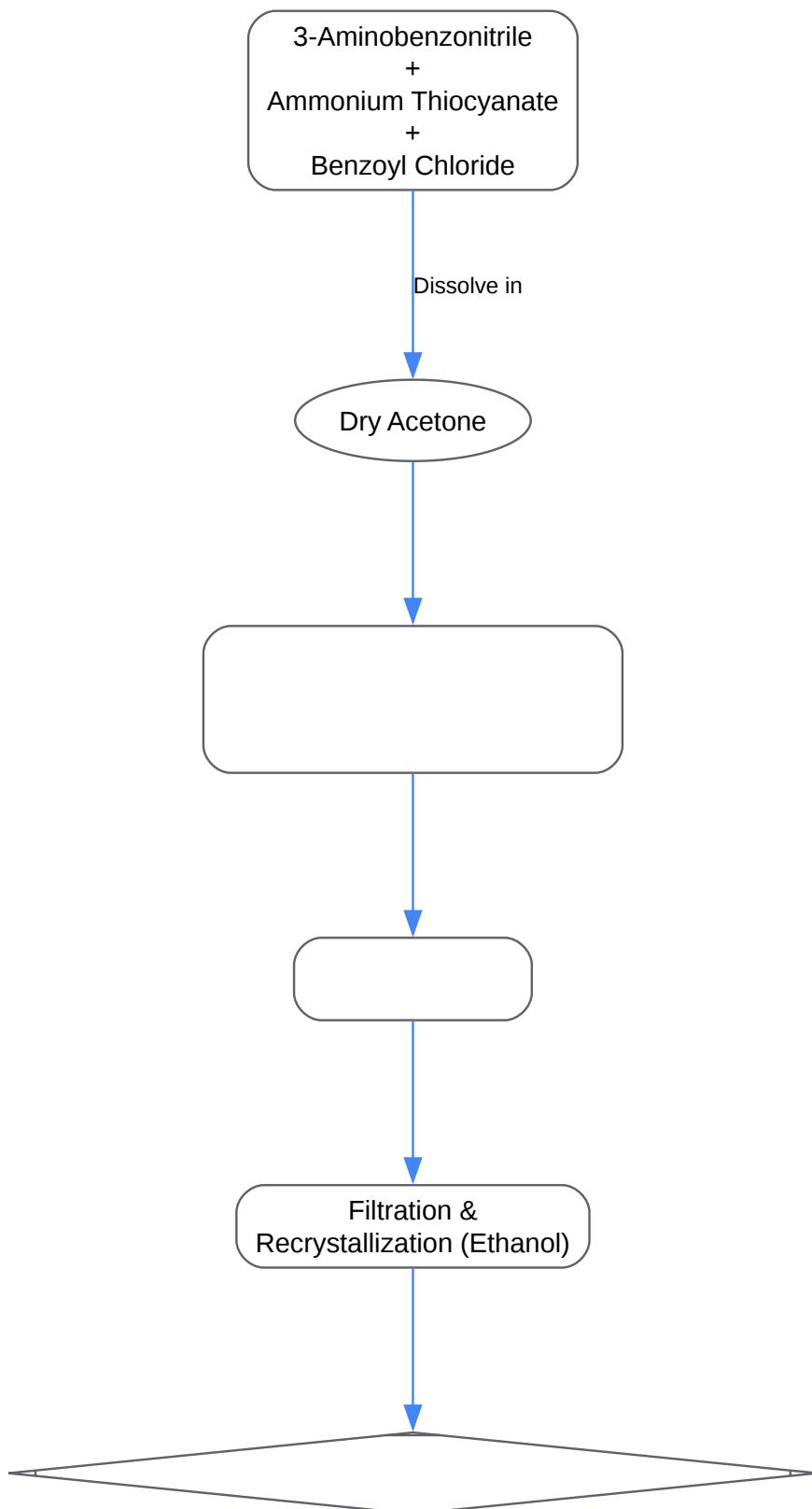
Experimental Protocol: Synthesis

A robust method for synthesizing **1-(3-cyanophenyl)-2-thiourea** involves the reaction of 3-aminobenzonitrile with an in-situ generated isothiocyanate from a salt like ammonium thiocyanate. This approach avoids the handling of volatile and toxic isothiocyanate reagents directly.

Step-by-Step Methodology:

- Isothiocyanate Formation: Dissolve ammonium thiocyanate (1.1 eq) in dry acetone. Add benzoyl chloride (1.0 eq) dropwise at 0°C and stir for 1-2 hours. This forms benzoyl isothiocyanate in situ.
- Nucleophilic Addition: Add a solution of 3-aminobenzonitrile (1.0 eq) in dry acetone to the reaction mixture.
- Reaction: Allow the mixture to warm to room temperature and then reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification: After the reaction is complete, the intermediate N-benzoyl-N'-(3-cyanophenyl)thiourea is formed. This can be hydrolyzed under mild basic conditions (e.g., aqueous sodium hydroxide) to cleave the benzoyl group, yielding the target compound. The resulting solid is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to afford pure **1-(3-cyanophenyl)-2-thiourea**.

Rationale: The in-situ generation of the isothiocyanate provides a safer and more controlled reaction. The subsequent nucleophilic attack by the amino group of 3-aminobenzonitrile on the electrophilic carbon of the isothiocyanate is the key bond-forming step.[\[10\]](#)

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Caption: General workflow for the synthesis of **1-(3-cyanophenyl)-2-thiourea**.

Spectroscopic Characterization

Structural confirmation is achieved through standard spectroscopic techniques. While specific spectra for this exact compound are not readily available in public databases, the expected spectral features can be reliably predicted based on extensive data from analogous thiourea derivatives.[\[11\]](#)

Table 2: Predicted Spectroscopic Data

Technique	Expected Features	Rationale / Reference Analogs
FTIR (cm ⁻¹)	~3350-3150 (N-H stretching, broad), ~2230 (C≡N stretching), ~1500 (N-C=S fragment), ~1200 & ~800 (C=S stretching)	The N-H stretching appears as broad bands. The C=S stretching vibrations are characteristic of the thiourea core. [11] [12]
¹ H NMR (DMSO-d ₆ , δ ppm)	~9.7 (s, 1H, Ar-NH-), ~7.8-7.2 (m, 4H, Ar-H), ~7.5 (br s, 2H, -NH ₂)	Aromatic protons will appear in their characteristic region. The NH protons are typically broad and may exchange with D ₂ O. The chemical shifts are based on similar phenylthiourea structures. [13] [14]
¹³ C NMR (DMSO-d ₆ , δ ppm)	~180 (C=S), ~140-120 (Ar-C), ~118 (C≡N)	The thiocarbonyl (C=S) carbon is highly deshielded and appears significantly downfield. [15]

| Mass Spec. (EI) | M⁺ peak at m/z = 177 | The molecular ion peak corresponding to the formula C₈H₇N₃S is expected, along with characteristic fragmentation patterns such as the loss of NH₂ or the formation of isothiocyanate fragments.[\[16\]](#) |

Potential Applications in Drug Development

The true value of **1-(3-cyanophenyl)-2-thiourea** for drug development professionals lies in its therapeutic potential, which can be inferred from the extensive research on the thiourea scaffold. Thiourea derivatives are known to interact with various biological targets through hydrogen bonding and coordination, making them versatile pharmacophores.[\[17\]](#)

Anticancer Activity

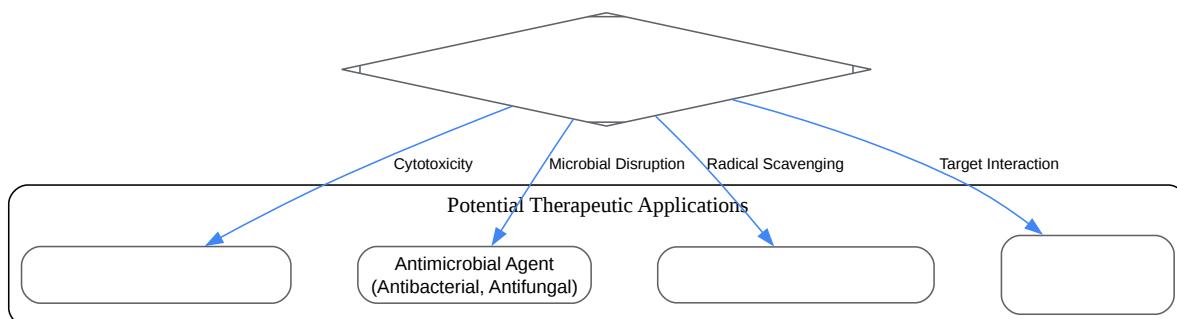
Numerous studies have highlighted the potent cytotoxic effects of 1,3-disubstituted thiourea derivatives against various cancer cell lines, including colon, prostate, and breast cancer.[\[17\]](#) [\[18\]](#) The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways.[\[18\]](#) The presence of electron-withdrawing groups, such as the cyano group in **1-(3-cyanophenyl)-2-thiourea**, has been correlated with enhanced antiproliferative activity in related compounds.[\[18\]](#) This makes it a compelling candidate for screening in oncology programs.

Antimicrobial and Antifungal Activity

The thiourea moiety is a key component in several compounds with demonstrated antibacterial and antifungal properties.[\[1\]](#)[\[10\]](#) These derivatives can disrupt microbial cellular processes, and their efficacy is often tuned by the nature of the substituents on the nitrogen atoms. The structural similarity of **1-(3-cyanophenyl)-2-thiourea** to known antifungal agents like isotianil suggests it may act as a systemic acquired resistance (SAR) inducer or possess direct fungicidal activity.[\[19\]](#)

Antioxidant and Anti-inflammatory Properties

Thiourea derivatives have been reported to exhibit significant antioxidant activity, capable of scavenging free radicals like DPPH and ABTS.[\[2\]](#) This property is valuable for addressing diseases associated with oxidative stress. Furthermore, their anti-inflammatory potential has also been documented, positioning them as leads for developing treatments for inflammatory disorders.[\[2\]](#)



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Caption: Potential therapeutic avenues for **1-(3-cyanophenyl)-2-thiourea**.

Conclusion

1-(3-cyanophenyl)-2-thiourea is a synthetically accessible compound with a rich chemical profile. Its structure, featuring a reactive thiourea core and an electronically distinct cyanophenyl substituent, provides a strong foundation for its exploration in medicinal chemistry. The extensive body of literature on analogous compounds strongly suggests its potential as a lead molecule for developing novel anticancer, antimicrobial, and anti-inflammatory agents. This guide provides the foundational knowledge and experimental framework necessary for researchers and scientists to undertake further investigation and unlock the full therapeutic potential of this promising molecule.

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